

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-155

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with an IC50 of 8 nM.[1][2] This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia characterized by MLL gene rearrangements.[3] Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin, leading to the transcriptional activation of key target genes such as HOXA9 and MEIS1, which promote leukemic cell proliferation and survival.[1][4] BAY-155 disrupts this protein-protein interaction, leading to the displacement of the Menin-MLL complex from chromatin, subsequent downregulation of target gene expression, and induction of differentiation in leukemic cells.[1][3]

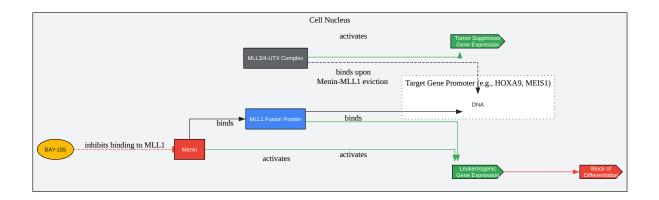
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, histone modifications, and associated co-factors. When coupled with **BAY-155** treatment, ChIP assays can elucidate the compound's mechanism of action by quantifying the displacement of the Menin-MLL1 complex from specific gene promoters and enhancers. These application notes provide a comprehensive protocol for performing a ChIP assay to assess the effects of **BAY-155** on Menin-MLL1 chromatin occupancy.

Signaling Pathway and Mechanism of Action



The Menin-MLL1 complex is a key transcriptional regulator in both normal development and in the context of MLL-rearranged leukemias. MLL1 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin and other co-factors to target genes, leading to their sustained expression and blocking cellular differentiation.

BAY-155, by inhibiting the Menin-MLL interaction, is expected to cause a reduction in the occupancy of both Menin and the MLL fusion protein at their target gene promoters. This leads to a decrease in H3K4 trimethylation and a corresponding downregulation of gene expression. Recent studies have also revealed a "molecular switch" mechanism: upon the eviction of the Menin-MLL1 complex, the MLL3/4-UTX tumor suppressor complex can bind to the same genomic loci, leading to the activation of tumor-suppressive genes.[5][6]



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Caption: Mechanism of **BAY-155** action on the Menin-MLL1 signaling pathway.



Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from a ChIP experiment followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) in MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11) treated with **BAY-155** or a similar Menin-MLL inhibitor. Data is presented as the change in protein occupancy at the promoter regions of key target genes.



Target Gene	Protein of Interest	Expected Change with BAY-155 Treatment	Representative Findings from Menin-MLL Inhibitor Studies
НОХА9	Menin	Decrease	Significant reduction in Menin occupancy observed.[3]
MLL1 (N-terminus)	Decrease	Displacement of MLL1 from the HOXA9 locus.[3]	
H3K4me3	Decrease	Reduction in H3K4 trimethylation at the promoter.[4][7]	
MEIS1	Menin	Decrease	Marked loss of Menin binding at the MEIS1 promoter.[3][8]
MLL1 (N-terminus)	Decrease	Reduced chromatin occupancy of MLL1.	
H3K79me2	Decrease	Drastic reduction in H3K79 dimethylation levels.[3]	-
MEF2C	Menin	Decrease	Loss of Menin occupancy.[3]
MLL1 (N-terminus)	Decrease	Significant decrease in MLL1 binding.[3]	
JMJD1C	Menin	Decrease	Reduction in Menin binding.[3]
MLL1 (N-terminus)	Decrease	Loss of MLL1 occupancy.[3]	_



CDKN2C MLL3/4-UTX Complex Increase the tumor suppressor complex.[5]

Experimental Protocols Protocol 1: Cell Culture and Treatment with BAY-155

- Cell Culture: Culture MLL-rearranged acute myeloid leukemia (AML) cell lines, such as MOLM-13 or MV-4-11, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- **BAY-155** Preparation: Prepare a stock solution of **BAY-155** in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
- Cell Treatment: Seed the cells at a density of 0.5 x 10⁶ cells/mL. Treat the cells with BAY-155 (e.g., at a concentration range of 10 nM to 1 μM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). The optimal concentration and treatment time should be determined empirically.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

- 1. Cross-linking
- To cross-link proteins to DNA, add formaldehyde to the cell culture medium to a final concentration of 1%.
- Incubate for 10 minutes at room temperature with gentle agitation.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.



- Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C.
- 2. Chromatin Preparation
- Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
- Incubate on ice to lyse the cells and release the nuclei.
- Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
- Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.
 The optimal sonication conditions must be determined empirically for each cell type and sonicator.
- Clarify the sonicated lysate by centrifugation to remove cellular debris. The supernatant contains the sheared chromatin.
- 3. Immunoprecipitation
- Quantify the chromatin concentration.
- Pre-clear the chromatin with Protein A/G magnetic beads.
- Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
- Incubate the remaining chromatin with an antibody specific for the protein of interest (e.g., anti-Menin, anti-MLL1 N-terminus) or a negative control IgG overnight at 4°C with rotation.
- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
- 4. Washes and Elution
- Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

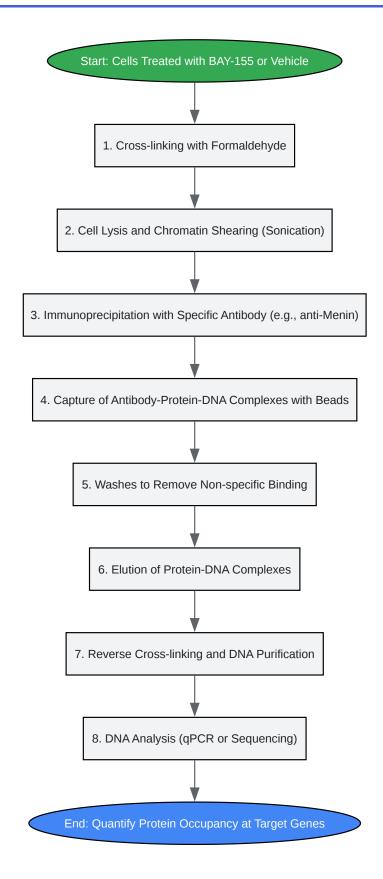






- 5. Reverse Cross-linking and DNA Purification
- Reverse the cross-links by adding NaCl to the eluted samples and the input control, and incubating at 65°C for at least 6 hours.
- Treat with RNase A and Proteinase K to remove RNA and proteins.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- 6. DNA Analysis
- Quantify the purified DNA.
- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter regions of target genes (HOXA9, MEIS1, etc.) and a negative control region.
- Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.





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